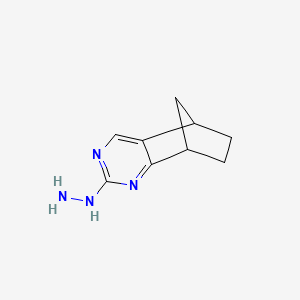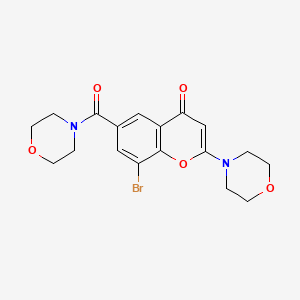
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one
Overview
Description
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Morpholine-4-carbonylation: The attachment of a morpholine-4-carbonyl group at the 6th position.
Morpholino substitution: The substitution of a hydrogen atom at the 2nd position with a morpholino group.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromenone ring.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8th position.
Scientific Research Applications
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one: Lacks the bromine atom at the 8th position.
8-bromo-2-morpholino-4H-chromen-4-one: Lacks the morpholine-4-carbonyl group at the 6th position.
8-bromo-6-(morpholine-4-carbonyl)-4H-chromen-4-one: Lacks the morpholino group at the 2nd position.
Uniqueness
The presence of both the bromine atom at the 8th position and the morpholine-4-carbonyl and morpholino groups at the 6th and 2nd positions, respectively, makes 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19BrN2O5 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C18H19BrN2O5/c19-14-10-12(18(23)21-3-7-25-8-4-21)9-13-15(22)11-16(26-17(13)14)20-1-5-24-6-2-20/h9-11H,1-8H2 |
InChI Key |
HDPKRZLOVLKJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC(=C3)C(=O)N4CCOCC4)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
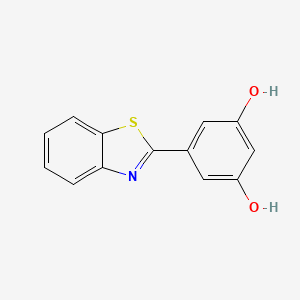


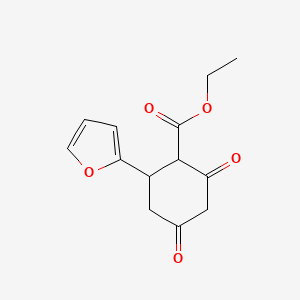

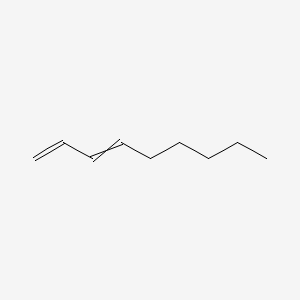
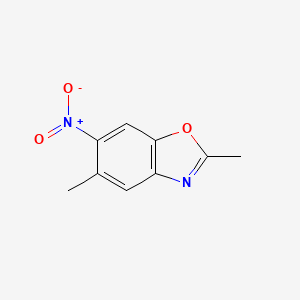

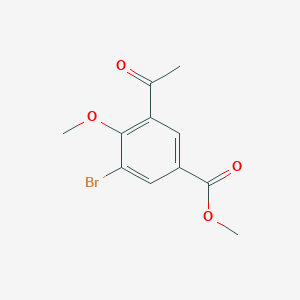
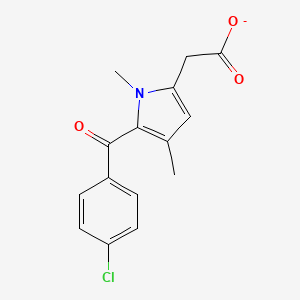

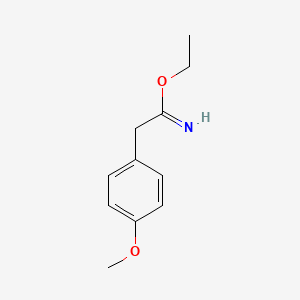
![Propanamide, 2-methyl-N-[6-(4-piperidinyl)-2-pyridinyl]-](/img/structure/B8540154.png)
